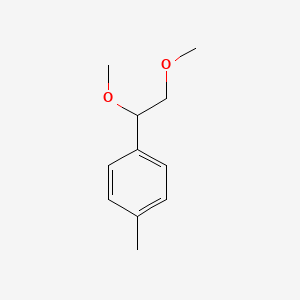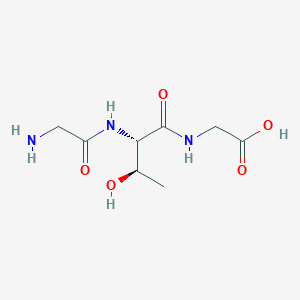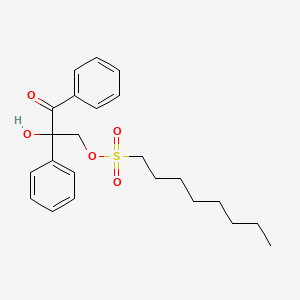
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonate group attached to an octane chain, along with a hydroxy and oxo group on a diphenylpropyl backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropyl with octane-1-sulfonic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Depending on the conditions, the major products can be ketones or carboxylic acids.
Reduction: The major product is a secondary alcohol.
Substitution: The major products vary based on the nucleophile used, resulting in compounds such as sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the formulation of detergents, surfactants, and other cleaning agents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate involves its interaction with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with positively charged amino acid residues, affecting the overall structure and function of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can be compared with other similar compounds, such as:
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulfonate: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
2-Hydroxy-3-oxo-2,3-diphenylpropyl butane-1-sulfonate: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
2-Hydroxy-3-oxo-2,3-diphenylpropyl hexane-1-sulfonate: This compound has an intermediate alkyl chain length, providing a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions with other molecules and its overall chemical behavior.
Propriétés
Numéro CAS |
83029-13-4 |
|---|---|
Formule moléculaire |
C23H30O5S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) octane-1-sulfonate |
InChI |
InChI=1S/C23H30O5S/c1-2-3-4-5-6-13-18-29(26,27)28-19-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,2-6,13,18-19H2,1H3 |
Clé InChI |
XHVRFIQBIUQKCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


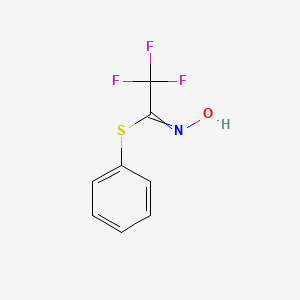
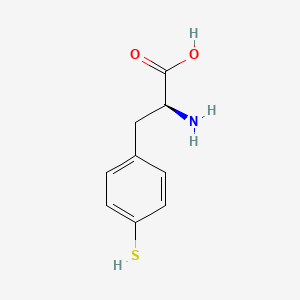
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
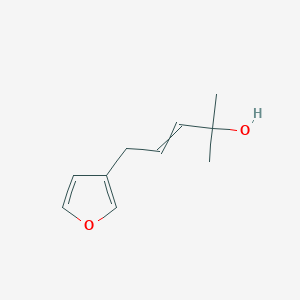
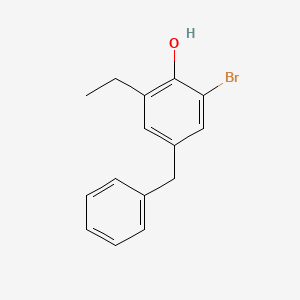
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
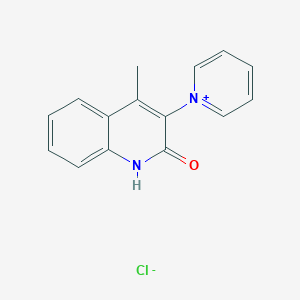

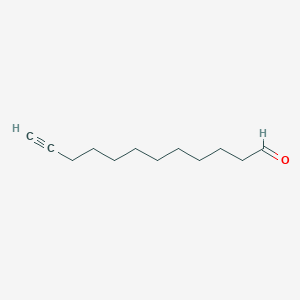
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
